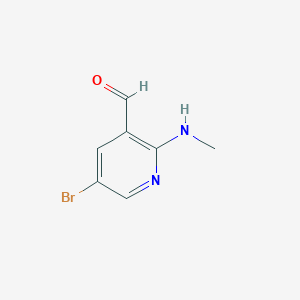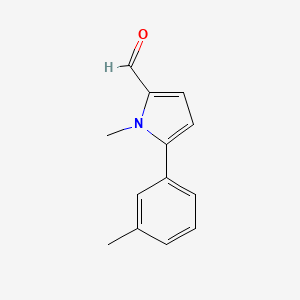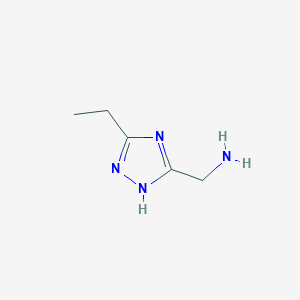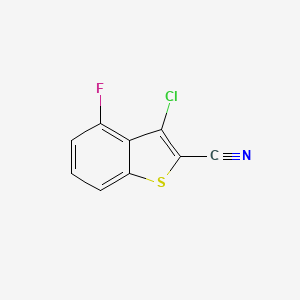
H-Thr-Lys-Pro-Pro-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-Thr-Lys-Pro-Pro-Arg-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Attachement du premier acide aminé : Le premier acide aminé, la thréonine, est attaché à la résine.
Déprotection et couplage : Le groupe protecteur de l'acide aminé est éliminé et le prochain acide aminé (lysine) est couplé à l'aide d'un réactif de couplage tel que le HBTU ou le DIC.
Répétition : Les étapes de déprotection et de couplage sont répétées pour la proline, la proline et l'arginine.
Clivage et purification : Le peptide complet est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).
Méthodes de production industrielle
La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
H-Thr-Lys-Pro-Pro-Arg-OH peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des résidus thréonine ou arginine, conduisant à la formation de dérivés oxo.
Réduction : Les réactions de réduction peuvent cibler les ponts disulfures s'ils sont présents dans les versions modifiées du peptide.
Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues aux propriétés différentes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.
Substitution : Dérivés d'acides aminés et réactifs de couplage tels que le HBTU ou le DIC.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés oxo, tandis que la substitution peut entraîner des analogues à l'activité biologique modifiée .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : Applications thérapeutiques potentielles dans le traitement des infections et des troubles immunitaires.
Biochimie : Étude des interactions protéines-protéines et des voies de signalisation.
Pharmaceutiques : Développement de médicaments et de vaccins à base de peptides.
Mécanisme d'action
This compound exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules phagocytaires, telles que les macrophages et les neutrophiles. Cette liaison déclenche une cascade d'événements intracellulaires, notamment l'activation de voies de signalisation qui conduisent à une activité phagocytaire accrue. Les cibles moléculaires impliquées comprennent les récepteurs qui régulent les niveaux de calcium et de nucléotides cycliques .
Applications De Recherche Scientifique
H-Thr-Lys-Pro-Pro-Arg-OH has a wide range of scientific research applications, including:
Immunology: Enhancing the phagocytic activity of macrophages and neutrophils, making it useful in studying immune responses.
Medicine: Potential therapeutic applications in treating infections and immune-related disorders.
Biochemistry: Studying protein-protein interactions and signaling pathways.
Pharmaceuticals: Development of peptide-based drugs and vaccines.
Mécanisme D'action
H-Thr-Lys-Pro-Pro-Arg-OH exerts its effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils. This binding triggers a cascade of intracellular events, including the activation of signaling pathways that lead to increased phagocytic activity. The molecular targets involved include receptors that regulate calcium and cyclic nucleotide levels .
Comparaison Avec Des Composés Similaires
Composés similaires
Tuftsine (Thr-Lys-Pro-Arg) : Une version plus courte de H-Thr-Lys-Pro-Pro-Arg-OH avec des propriétés immunostimulantes similaires.
Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) : Une version allongée de la tuftsine avec des résidus supplémentaires de proline et de glycine, connue pour ses effets nootropiques et anxiolytiques.
Unicité
This compound est unique en raison de sa séquence spécifique et de la présence de deux résidus proline, qui contribuent à son activité biologique distincte. Sa capacité à améliorer l'activité phagocytaire en fait un outil précieux dans la recherche immunologique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
acetic acid;2-[[1-[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N9O7.C2H4O2/c1-15(36)20(28)22(38)32-16(7-2-3-11-27)23(39)35-14-6-10-19(35)24(40)34-13-5-9-18(34)21(37)33-17(25(41)42)8-4-12-31-26(29)30;1-2(3)4/h15-20,36H,2-14,27-28H2,1H3,(H,32,38)(H,33,37)(H,41,42)(H4,29,30,31);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFMFZFUNHLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)



![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)
![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)

